Belzutifan
描述
贝鲁替凡,商品名为 Welireg,是一种抗癌药物,主要用于治疗冯·希佩尔-林道病相关肾细胞癌。 它是一种缺氧诱导因子 2α (HIF-2α) 抑制剂,HIF-2α 是一种转录因子,参与氧气感应和调节与癌症生长和存活相关的基因 .
准备方法
合成路线和反应条件: 贝鲁替凡的合成涉及几个关键步骤,包括溴化、氢化和氟化。 该过程从前体化合物的溴化开始,然后进行不对称氢化以引入手性。
工业生产方法: 贝鲁替凡的工业生产已优化,以提高产量并减少对环境的影响。 商业路线涉及一系列缩短的反应,包括内酯开环、亲核芳香取代、氯化和傅-克反应。 已开发出连续流光化学溴化工艺,以提高生产率并确保可扩展性 .
化学反应分析
反应类型: 贝鲁替凡会发生各种化学反应,包括:
氧化: 吡啶 N-氧化物介导的 Kornblum 氧化。
还原: 使用 (R,R)-Ru-DPEN 催化剂的不对称氢化。
取代: 亲核芳香取代以引入芳香环
常用试剂和条件:
氧化: 吡啶 N-氧化物,蓝色 LED 光。
还原: (R,R)-Ru-DPEN 催化剂,甲酸。
取代: 使用适当亲核试剂的亲核芳香取代
科学研究应用
贝鲁替凡在科学研究中有着广泛的应用,包括:
化学: 用作研究缺氧诱导因子抑制剂的模型化合物。
生物学: 研究其在调节缺氧通路和细胞对低氧水平的反应中的作用。
医学: 已获批用于治疗冯·希佩尔-林道病相关肾细胞癌、中枢神经系统血管母细胞瘤和胰腺神经内分泌肿瘤
工业: 用于开发针对缺氧诱导因子的新型治疗剂.
作用机制
贝鲁替凡通过抑制缺氧诱导因子 2α (HIF-2α) 发挥作用。 HIF-2α 是一种转录因子,调节参与氧气感应和细胞适应缺氧的基因。 通过与 HIF-2α 结合,贝鲁替凡阻止其与 HIF-1β 相互作用,从而抑制促进肿瘤生长和存活的基因的转录 .
相似化合物的比较
贝鲁替凡在缺氧诱导因子抑制剂中是独一无二的,因为它对 HIF-2α 具有高度特异性。 类似的化合物包括:
PT2399: 另一种 HIF-2α 抑制剂,在临床前研究中显示出疗效,但受耐药发展的影响。
属性
IUPAC Name |
3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMPXLFBTZENJ-ZACQAIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334517 | |
Record name | Belzutifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors. | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1672668-24-4 | |
Record name | Belzutifan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belzutifan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belzutifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BELZUTIFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。